2-bromonaphthalen-1-amine
Overview
Description
2-bromonaphthalen-1-amine is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is a derivative of naphthalene, where an amino group is attached to the first carbon and a bromine atom to the second carbon of the naphthalene ring. This compound is known for its applications in various fields of scientific research and industry.
Scientific Research Applications
2-bromonaphthalen-1-amine has several applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is often used in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As a chemical used in organic synthesis , its mode of action likely involves the donation of the amine group to form new bonds with other molecules.
Biochemical Pathways
Given its use in organic synthesis , it can be inferred that the compound may participate in a variety of reactions, potentially affecting multiple biochemical pathways.
Result of Action
As a compound used in organic synthesis , its effects would likely depend on the specific reaction conditions and the other molecules involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-bromonaphthalen-1-amine. For instance, it should be stored in a dark place under an inert atmosphere at room temperature . These conditions help maintain the stability of the compound and may influence its reactivity.
Preparation Methods
2-bromonaphthalen-1-amine can be synthesized through several methods. One common synthetic route involves the bromination of 1-naphthylamine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like tetrahydrofuran (THF) at low temperatures . Another method involves the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to couple 1-naphthylamine with a brominated naphthalene derivative .
Chemical Reactions Analysis
2-bromonaphthalen-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form naphthoquinone derivatives or reduction to form naphthylamines.
Coupling Reactions: It can participate in coupling reactions like Suzuki–Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bromine, N-bromosuccinimide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
2-bromonaphthalen-1-amine can be compared with other similar compounds, such as:
1-Aminonaphthalene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-naphthylamine: Similar structure but with the positions of the amino and bromine groups reversed, leading to different reactivity and applications.
2,7-Dibromonaphthalene: Contains two bromine atoms, making it more reactive in coupling reactions.
The uniqueness of this compound lies in its specific functional groups and their positions on the naphthalene ring, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
2-bromonaphthalen-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHNFUTUJAFCAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447278 | |
Record name | 1-Amino-2-bromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
771-14-2 | |
Record name | 1-Amino-2-bromonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Amino-2-bromonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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